molecular formula C23H16Br2N2O3 B5237637 2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione

2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione

Cat. No.: B5237637
M. Wt: 528.2 g/mol
InChI Key: URTFQXGKDAQQFG-UHFFFAOYSA-N
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Description

2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione is a complex organic compound that features a carbazole moiety substituted with bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione typically involves multiple steps, starting with the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This is followed by the reaction with isoindole-1,3-dione derivatives under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives .

Scientific Research Applications

2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3,6-Dibromo-9H-carbazole: A simpler analog with similar bromine substitutions but lacking the isoindole-1,3-dione moiety.

    2-(9H-carbazol-9-yl)ethyl phosphonic acid: Another carbazole derivative with different functional groups.

    1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene: A compound with two carbazole units linked by a benzene ring.

Uniqueness

2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione stands out due to its unique combination of the carbazole and isoindole-1,3-dione moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Properties

IUPAC Name

2-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Br2N2O3/c24-13-5-7-20-18(9-13)19-10-14(25)6-8-21(19)26(20)11-15(28)12-27-22(29)16-3-1-2-4-17(16)23(27)30/h1-10,15,28H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTFQXGKDAQQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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